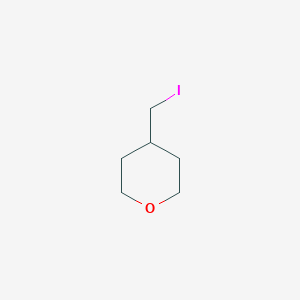

4-(iodomethyl)tetrahydro-2H-pyran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(iodomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLFSPBSNWUXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383727 | |

| Record name | 4-(iodomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101691-94-5 | |

| Record name | 4-(iodomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(iodomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodomethyl Tetrahydro 2h Pyran and Analogues

Direct Synthesis of 4-(iodomethyl)tetrahydro-2H-pyran

The most direct routes to this compound involve the substitution of a suitable leaving group at the methyl position of a pre-formed tetrahydropyran (B127337) ring.

A primary and efficient method for preparing this compound is through a nucleophilic substitution reaction using 4-(methanesulfonyloxymethyl)tetrahydropyran as the starting material. chemicalbook.com This process, a variant of the Finkelstein reaction, involves the displacement of the mesylate group by an iodide ion.

The reaction is typically carried out by heating a mixture of 4-(methanesulfonyloxymethyl)tetrahydropyran with an excess of sodium iodide in an acetone (B3395972) solvent. The mixture is heated at reflux for several hours to ensure complete conversion. chemicalbook.com Monitoring by thin-layer chromatography (TLC) can confirm the consumption of the starting mesylate. After the reaction is complete, the mixture is cooled and filtered to remove the sodium methanesulfonate (B1217627) byproduct. The resulting filtrate is then worked up by partitioning between a non-polar organic solvent, like diethyl ether, and water. The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a water wash, and then dried over a desiccant such as magnesium sulfate. Evaporation of the solvent yields the final product, this compound, often in high purity and yield. chemicalbook.com

Table 1: Synthesis of this compound from a Mesylate Precursor chemicalbook.com

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 4-(methanesulfonyloxymethyl)tetrahydropyran | Sodium Iodide (NaI) | Acetone | Reflux, 16 hours | 92% |

The synthesis of this compound can also be achieved starting from other halogenated precursors, such as 4-(bromomethyl)tetrahydro-2H-pyran or 4-(chloromethyl)tetrahydro-2H-pyran. This transformation is a classic example of a Finkelstein reaction, where a halide exchange is promoted by the differential solubility of the resulting sodium halide salts in a solvent like acetone.

In this method, the chloro- or bromo-substituted tetrahydropyran is treated with a source of iodide, typically sodium iodide, in acetone. The equilibrium of the reaction is driven towards the formation of the iodo-derivative because sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates out of solution. The general conditions are similar to those used for the mesylate precursor, involving heating the reaction mixture at reflux to facilitate the substitution. Patents describing the synthesis of various tetrahydropyran derivatives mention the use of bromomethyl and chloromethyl intermediates, which are suitable substrates for such halide exchange reactions. google.com

General Strategies for Tetrahydropyran Ring Formation Relevant to this compound Synthesis

Beyond direct functional group interconversion, the synthesis of the tetrahydropyran ring itself is a fundamental aspect of accessing compounds like this compound. Several powerful and versatile synthetic strategies are employed for this purpose.

Intramolecular cyclization is a cornerstone for the synthesis of the tetrahydropyran ring. The Prins cyclization is a particularly powerful method, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.govnih.gov This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the tethered alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state. nih.gov Various Lewis acids (e.g., InCl₃, NbCl₅) and Brønsted acids can be used to catalyze the reaction, influencing the reaction's efficiency and the nature of the substituent at the 4-position. organic-chemistry.org For instance, using hydrochloric acid can lead to the formation of 4-chlorotetrahydropyran (B167756) derivatives. nih.gov

Other notable cyclization strategies include:

Mukaiyama Aldol-Prins (MAP) Cyclization : This cascade reaction introduces a nucleophile into an enol ether to trap the reactive oxocarbenium ion, effectively preventing side reactions. nih.gov

Intramolecular Haloetherification : An alkene-containing alcohol can be treated with an electrophilic halogen source. The resulting halonium ion is trapped by the hydroxyl group to form the tetrahydropyran ring with a halogen substituent.

Intramolecular Hydroalkoxylation : The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals like platinum, gold, or cobalt, can form the THP ring. organic-chemistry.org

Table 2: Examples of Prins Cyclization for Tetrahydropyran Synthesis

| Reactants | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Homoallylic alcohol and aldehyde | Phosphomolybdic acid in water | Provides high yields of all-cis-tetrahydropyran-4-ol derivatives. | organic-chemistry.org |

| 3-Buten-1-ol and aldehydes | Niobium(V) chloride (NbCl₅) | Affords 4-chlorotetrahydropyran derivatives under mild conditions. | organic-chemistry.org |

| Hydroxy silyl (B83357) enol ether and aldehyde | Boron trifluoride etherate (BF₃·OEt₂) | Diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. | acs.org |

| Isoprenol and Isovaleraldehyde | Fe-modified silica | Selective preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. | researchgate.net |

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide array of unsaturated cyclic compounds, including oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org This reaction utilizes a metal catalyst, most commonly a ruthenium-based complex such as Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene. organic-chemistry.org

For the synthesis of tetrahydropyran precursors, a suitable acyclic ether containing two terminal alkene functionalities is prepared. Upon exposure to the RCM catalyst, a new double bond is formed between the two alkene carbons, closing the ring and releasing a volatile byproduct, typically ethylene (B1197577). wikipedia.org This thermodynamically favorable release of ethylene gas helps to drive the reaction to completion. The resulting dihydropyran can then be readily reduced to the corresponding tetrahydropyran. RCM is valued for its high functional group tolerance, allowing for the synthesis of complex and highly functionalized ring systems that are relevant precursors to analogues of this compound. wikipedia.orgnih.gov

The hetero-Diels–Alder reaction is a powerful variant of the classic Diels-Alder reaction and serves as an efficient method for constructing six-membered heterocyclic rings. rsc.orgpreprints.org In this [4+2] cycloaddition, either the diene or the dienophile contains a heteroatom. For the synthesis of pyran systems, an oxygen atom is incorporated into the reacting framework.

A common approach involves the reaction of an electron-rich diene with an aldehyde (acting as the dienophile), where the aldehyde's carbonyl group participates in the cycloaddition. This is known as an inverse-electron-demand hetero-Diels-Alder reaction. Alternatively, an oxygen-containing diene (an α,β-unsaturated carbonyl compound) can react with a dienophile. mdpi.com These reactions often require Lewis acid catalysis to activate the dienophile and can proceed with high regio- and stereoselectivity. preprints.orgacs.org The initial product is a dihydropyran, which can be subsequently hydrogenated to furnish the saturated tetrahydropyran ring system. This strategy is foundational in synthetic organic chemistry for building the core structure of many natural products containing the THP motif. rsc.orgrsc.org

Reduction of Cyclic Hemi-ketals

The reduction of cyclic hemi-ketals presents a powerful and stereoselective method for the formation of functionalized tetrahydropyran rings. rsc.org Molecules that possess both an alcohol and a carbonyl group can undergo an intramolecular reaction to form a cyclic hemi-ketal, with five- and six-membered rings being the most stable and common, particularly in carbohydrate chemistry. khanacademy.org These cyclic intermediates can then be reduced to yield stable tetrahydropyran structures.

The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. A notable study demonstrated this selectivity in the reduction of a bicyclic ketal. nih.gov Treatment of the ketal with a combination of titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH) resulted in the exclusive formation of the diol with a syn relationship between the C2 and C5 substituents. nih.gov In contrast, when the same ketal was reduced using diisobutylaluminium hydride (DIBALH), the anti-diol was produced stereoselectively. nih.gov Alane reagents also showed high stereoselectivity, though the syn/anti preference was contingent on the ratio of reagents used for the in-situ alane generation. nih.gov

This reagent-dependent stereocontrol is highlighted in the following table:

| Precursor | Reducing Agent/Conditions | Major Product | Stereochemistry | Yield | Reference |

| Bicyclic Ketal 1 | TiCl₄, Et₃SiH | Functionalized Pyran 7b | 2,5-syn | Good | nih.gov |

| Bicyclic Ketal 1 | DIBALH | Functionalized Pyran 7a | 2,5-anti | - | nih.gov |

| Bicyclic Ketal 1 | Alane (variable ratios) | Functionalized Pyran | Dependent on ratio | High | nih.gov |

Another approach involves the synthesis of substituted pyranone hemi-ketals from dioxanorbornane precursors, which are then treated with samarium(II) iodide (SmI₂) to yield the desired cyclic hemi-ketal product. acs.org

Michael Reactions

The intramolecular oxa-Michael reaction (IMOMR) is a direct and efficient strategy for carbon-oxygen bond formation to construct tetrahydropyran rings. rsc.orgworktribe.com This reaction is a key step in many cascade strategies designed for the synthesis of chiral THPs, which are prevalent structural units in natural products. worktribe.com

A chemoenzymatic approach has been developed that utilizes an alcohol dehydrogenase (ADH) to trigger an asymmetric reduction of a ketoenone, which is immediately followed by a spontaneous intramolecular oxa-Michael cyclization. worktribe.com This method allows for the synthesis of disubstituted tetrahydropyrans with excellent conversion rates and high levels of both enantiomeric and diastereomeric excess. worktribe.com This strategy has been successfully applied to the synthesis of an analogue of the fungal antioxidant brocaketone A and the (-)-(R,R)-enantiomer of the natural product (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid. worktribe.com

Organocatalysis also provides powerful tools for asymmetric oxa-Michael reactions. A "clip-cycle" strategy has been reported for the synthesis of 2,2'- and 3,3'-spirocyclic THPs. core.ac.uk In this method, an alcohol fragment and an aryl thioacrylate are first "clipped" together via olefin metathesis. core.ac.uk The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid, yielding the spirocyclic tetrahydropyran products with high enantioselectivity (up to 99% ee). core.ac.uk Additionally, readily accessible primary-secondary diamines have been used as organocatalysts for the asymmetric intramolecular oxa-Michael reaction of α,β-unsaturated ketones to produce THPs in good yields and with high enantioselectivities. researchgate.net

The versatility of the oxa-Michael reaction is demonstrated by the various catalytic systems employed:

| Reaction Type | Catalyst Type | Key Features | Reference |

| Asymmetric Reduction / IMOMR | Enzyme (Alcohol Dehydrogenase) | Chemo- and stereo-selective reduction followed by spontaneous cyclization. | worktribe.com |

| Asymmetric 'Clip-Cycle' / IMOMR | Organocatalyst (Chiral Phosphoric Acid) | Synthesis of spirocyclic THPs with high enantioselectivity. | core.ac.uk |

| Asymmetric IMOMR | Organocatalyst (Primary-Secondary Diamine) | Catalyzes cyclization of α,β-unsaturated ketones with high ee. | researchgate.net |

| Tandem 1,2-Addition / IMOMR | Lewis Acid (BF₃·OEt₂) | Promotes reaction of aldehydes with nucleophiles to give cis-2,6-disubstituted THPs. | researchgate.net |

Oxa-6π-Electrocyclization of Dienones (1-Oxatriene Pathway)

The oxa-6π-electrocyclization of a 1-oxatriene (a dienone) is one of the most common and versatile routes for synthesizing 2H-pyran rings, which can subsequently be reduced to the corresponding tetrahydropyran. mdpi.com This pericyclic reaction exists in a reversible equilibrium between the open-chain dienone and the closed 2H-pyran form. mdpi.commdpi.com The position of this equilibrium is influenced by structural and electronic factors; it often favors the cyclic pyran when the structure contains sterically demanding substituents or is part of a bicyclic system. mdpi.comnih.gov

A common method to generate the necessary dienone precursor is the Knoevenagel condensation, typically involving the reaction of an enal with a 1,3-dicarbonyl compound. mdpi.com The subsequent tandem electrocyclization can be considered a formal [3+3] cycloaddition. mdpi.com

The reaction pathway can be selectively directed towards 6π electrocyclization over competing pathways, such as 4π (Nazarov) cyclization. Research has shown that the 1,6-conjugate addition of nucleophiles to dienyl diketones can produce either cyclopentenones (via Nazarov cyclization) or 2H-pyrans (via 6π electrocyclization). nih.gov The outcome is dependent on the nature of the nucleophile; anionic or easily deprotonated nucleophiles tend to favor the Nazarov pathway, whereas neutral nucleophiles like DABCO promote the 6π cyclization to afford 2H-pyrans. nih.gov This selectivity allows for the controlled synthesis of different heterocyclic scaffolds from a common precursor.

The utility of this reaction is prominent in the total synthesis of complex natural products, where the reversibility of the electrocyclization can be strategically exploited. mdpi.com For instance, it has been a key step in the biomimetic synthesis of molecules like (+)-torreyanic acid and (−)-saudin. mdpi.com

Synthesis of Stereochemically Diverse Fused-Ring Systems Containing a Pyran Moiety

Building upon the fundamental tetrahydropyran structure, advanced synthetic strategies have been developed to construct complex, stereochemically diverse fused-ring systems that incorporate a pyran moiety. These scaffolds are of high interest for creating libraries of novel small molecules for biological screening. nih.govresearchgate.net

A powerful approach is Diversity-Oriented Synthesis (DOS), which aims to generate a wide range of molecular skeletons from a common starting material. nih.govnih.gov One such strategy utilizes a 2,3-unsaturated C-glycoside scaffold, which is available in all eight of its stereoisomeric forms. nih.gov Starting from this versatile template, various fused bi- and tricyclic ring systems containing a pyran core have been synthesized through several distinct pathways, including:

Radical Cyclization: A 5-exo-trig radical cyclization to form rsc.orgrsc.orgmdpi.com benzofuran (B130515) scaffolds. nih.gov

Nucleophilic Aromatic Substitution (S_NAr): To generate tricyclic compounds. nih.gov

Intramolecular Mitsunobu Reaction: To access bicyclic systems. nih.gov

Epoxide Ring-Opening Reactions: Another pathway to bicyclic products. nih.gov

Each resulting scaffold retains functional handles, such as amines and methyl esters, allowing for further diversification and the creation of extensive small-molecule libraries. nih.govbroadinstitute.org

An alternative methodology for creating fused pyran rings involves palladium-catalyzed intramolecular reactions. espublisher.com An efficient method has been reported for the construction of a fused pyran ring system via an intramolecular Heck reaction followed by a β-hydride elimination from an O-allylated ether precursor. espublisher.com Furthermore, a tetracyclic pyran ring system has been synthesized using a similar intramolecular Heck reaction, but in this case, it is followed by a C–H bond activation from an O-methallylated ether. espublisher.com

Reactivity and Reaction Mechanisms Involving 4 Iodomethyl Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions

The most prominent reaction pathway for 4-(iodomethyl)tetrahydro-2H-pyran is the nucleophilic substitution of the iodide. The carbon-iodine bond is relatively weak and highly polarizable, facilitating its cleavage when attacked by a nucleophile. This makes the compound a valuable building block for introducing the tetrahydropyran-4-ylmethyl moiety into various molecular scaffolds.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom of the iodomethyl group, leading to the displacement of the iodide ion (I⁻) in a classic SN2 reaction.

Reaction Scheme: Nu⁻ + I-CH₂-(C₅H₉O) → Nu-CH₂-(C₅H₉O) + I⁻

A wide array of nucleophiles can be employed in this reaction, leading to a diverse set of products. The synthesis of the parent compound itself often proceeds via a nucleophilic substitution, where a mesylate or tosylate precursor is treated with sodium iodide in a solvent like acetone (B3395972). chemicalbook.com

Interactive Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 4-(azidomethyl)tetrahydro-2H-pyran |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(cyanomethyl)tetrahydro-2H-pyran |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | (Tetrahydro-2H-pyran-4-yl)methanol |

| Alkoxides (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-(methoxymethyl)tetrahydro-2H-pyran |

| Amines (RNH₂) | Ammonia (NH₃), Alkylamines | 4-(aminomethyl)tetrahydro-2H-pyran derivatives |

| Thiolates (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4-((phenylthio)methyl)tetrahydro-2H-pyran |

These reactions are fundamental in medicinal chemistry for constructing molecules with potential biological activity, such as anticancer or antiviral agents.

Formation of Carbon-Carbon Bonds Utilizing this compound

Beyond the introduction of heteroatom nucleophiles, this compound is an effective electrophile for the formation of new carbon-carbon bonds. This is crucial for extending carbon chains and building more complex molecular architectures.

Reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can be used to form a new C-C bond by displacing the iodide. Similarly, stabilized carbanions, like those derived from malonic esters or β-ketoesters, can act as nucleophiles to alkylate the iodomethyl group.

Interactive Table: Carbon-Carbon Bond Forming Reactions

| Reagent Type | Specific Example | Reaction Conditions | Product Type |

| Enolates | Diethyl malonate / NaOEt | Ethanolic solution | Diethyl 2-((tetrahydro-2H-pyran-4-yl)methyl)malonate |

| Organocuprates | Lithium diphenylcuprate ((Ph)₂CuLi) | Ether, low temperature | 4-benzyltetrahydro-2H-pyran |

| Terminal Alkynes | Sodium acetylide | Liquid ammonia | 4-(prop-2-yn-1-yl)tetrahydro-2H-pyran |

These methods allow for the incorporation of the tetrahydropyran (B127337) motif, a common feature in many natural products, into larger organic structures.

Oxidative Transformations of the Iodomethyl Group

The iodomethyl group can be subjected to oxidative transformations to yield carbonyl functionalities.

The primary alkyl iodide of this compound can be oxidized to the corresponding aldehyde, tetrahydropyran-4-carbaldehyde. A direct conversion to a ketone is not possible from the -CH₂I group. Several methods are available for this transformation, a common one being the Kornblum oxidation. This reaction involves treating the alkyl iodide with dimethyl sulfoxide (B87167) (DMSO), typically in the presence of a base like sodium bicarbonate, to form an alkoxysulfonium salt intermediate which then eliminates to give the aldehyde.

Reaction Scheme (Kornblum Oxidation):

I-CH₂-R + DMSO → [R-CH₂-O-S(CH₃)₂]⁺ I⁻

[R-CH₂-O-S(CH₃)₂]⁺ + Base → R-CHO + (CH₃)₂S + Base-H⁺ (where R = tetrahydro-2H-pyran-4-yl)

Other oxidizing agents can also achieve this conversion. The resulting aldehyde is a valuable intermediate for further reactions such as Wittig reactions, reductive aminations, or further oxidation to a carboxylic acid.

Complexation Reactions with Transition Metals (Analogous to Related Halogenated Tetrahydropyrans)

While specific studies on the complexation of this compound with transition metals are not extensively documented, its behavior can be inferred from related halogenated tetrahydropyrans and other haloalkanes. The molecule possesses two potential sites for coordination with a transition metal center: the oxygen atom of the pyran ring and the iodine atom. youtube.com

The oxygen atom, with its lone pairs of electrons, can act as a Lewis base, forming a coordinate bond with a metal center, functioning as a monodentate ether ligand. youtube.com The stability of such complexes depends on the nature of the metal and the other ligands present.

The carbon-iodine bond can also interact with low-valent transition metal centers through oxidative addition. In this process, the metal is oxidized as it cleaves the C-I bond, forming new metal-carbon and metal-iodine bonds. This type of reactivity is fundamental to many catalytic cycles, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Although the primary use of this compound in such reactions is typically as an electrophilic substrate rather than a ligand that is part of the initial catalyst complex, the potential for such interactions is key to its reactivity.

Rearrangement Reactions (Potentially involving pyran ring opening)

The tetrahydropyran ring is generally stable under many reaction conditions. However, under forcing conditions, particularly with strong Lewis or Brønsted acids, rearrangement reactions involving ring-opening can occur. For this compound, protonation of the ring oxygen could initiate a cascade leading to a ring-opened species.

For instance, treatment with a strong acid (H⁺) could lead to an oxonium ion, which might be susceptible to attack by a nucleophile (including the iodide counter-ion), potentially resulting in a ring-opened product.

Hypothetical Ring-Opening Pathway: Tetrahydro-2H-pyran Ring + H⁺ ⇌ Protonated Oxonium Ion → Ring-Opened Cationic Intermediate → Product

Such rearrangements could lead to the formation of substituted diols or other linear structures, although these reactions are not commonly employed and would likely require specific and harsh conditions. The stability of the six-membered tetrahydropyran ring makes such rearrangements less favorable compared to those of its unsaturated analog, 2H-pyran, which can readily undergo valence isomerization. mdpi.com

Applications of 4 Iodomethyl Tetrahydro 2h Pyran in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

4-(Iodomethyl)tetrahydro-2H-pyran serves as a critical building block for the synthesis of more complex molecules across various chemical industries. The tetrahydropyran (B127337) scaffold it provides is a common feature in many biologically active natural products and synthetic compounds.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. This compound is a key reagent for introducing this valuable motif. For instance, tetrahydropyran derivatives are integral components of inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy. nih.gov The synthesis of such inhibitors can involve the alkylation of a nucleophilic core with this compound or a related derivative.

Furthermore, the related compound, (tetrahydro-2H-pyran-4-yl)methanol, is a known biochemical reagent used in the development of treatments for viral hepatitis. medchemexpress.com this compound can be considered a direct precursor to such alcohols through nucleophilic substitution with a hydroxide (B78521) source, highlighting its potential in the synthesis of antiviral agents. The synthesis of 4-aminotetrahydropyran (B1267664) scaffolds, which are valuable in drug discovery, can also be envisioned starting from the corresponding iodide. nih.gov

| Therapeutic Area | Target/Application | Relevance of Tetrahydropyran Moiety |

| Oncology | PARP Inhibitors | Core structural component, influencing binding and pharmacokinetic properties. nih.gov |

| Antiviral | Hepatitis Virus Inhibitors | Key building block for active pharmaceutical ingredients. medchemexpress.com |

| Drug Discovery | General Scaffolds | Provides sp3-rich character, improving drug-like properties. nih.gov |

While specific, publicly available examples of this compound in the synthesis of commercial agrochemicals are not extensively documented, the tetrahydropyran motif is present in this class of compounds. Pyran derivatives, in general, have been investigated for their use as insecticides and herbicides. nih.gov The lipophilic nature of the tetrahydropyran ring can be advantageous for agrochemical applications, aiding in the transport and absorption of the active ingredient in plants or insects. The reactivity of the iodomethyl group allows for the straightforward linkage of the tetrahydropyran unit to various agrochemical backbones.

The tetrahydropyran ring is also a component of advanced materials. For example, tetrahydropyran derivatives have been utilized in the synthesis of liquid crystal compounds. chemicalbook.com The rigid and defined stereochemistry of the tetrahydropyran ring can contribute to the desired mesomorphic properties of liquid crystals. Patents have described the synthesis of liquid crystal derivatives where a tetrahydropyran moiety is connected to an aromatic core, a linkage that can be readily formed using this compound as an alkylating agent for a phenolic precursor. chemicalbook.com

Additionally, the tetrahydropyran unit can be incorporated into polymers. The polymerization of monomers containing tetrahydropyran rings can lead to materials with specific thermal and mechanical properties. While direct polymerization of this compound is unlikely due to the reactive iodide, it can be used to functionalize existing polymers or to synthesize monomers for subsequent polymerization.

Introduction of Iodine into Organic Molecules

While the primary use of this compound is to introduce the tetrahydropyranomethyl group, the presence of the iodine atom itself can be of synthetic importance. Although not a typical iodinating agent in the way that molecular iodine or N-iodosuccinimide are, the compound can participate in reactions where the iodine atom is transferred. In certain radical reactions, the carbon-iodine bond can be homolytically cleaved, leading to the formation of an iodinated species and a tetrahydropyranylmethyl radical. However, its more common role is as a precursor where the iodide acts as a good leaving group in nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As an alkyl iodide, this compound is a potential substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used method for creating biaryl structures and other carbon-carbon bonds. nih.govlibretexts.org While the coupling of primary alkyl halides can be challenging, protocols have been developed that facilitate the reaction of alkyl iodides with arylboronic acids. organic-chemistry.orgresearchgate.net In such a reaction, this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst and a suitable base to yield a 4-(arylmethyl)tetrahydro-2H-pyran derivative.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The extension of this reaction to unactivated alkyl halides has been an area of active research. acs.org Nickel-catalyzed methods have shown promise for the coupling of non-activated alkyl halides with alkynes. acs.org This suggests the potential for this compound to undergo Sonogashira coupling with various alkynes to produce alkynyl-substituted tetrahydropyrans.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.org The reaction with unactivated alkyl halides has been a significant challenge in organic synthesis. nih.govthieme-connect.com However, recent advances have demonstrated the feasibility of palladium-catalyzed Heck-type reactions of alkyl iodides. nih.govacs.org These methods could potentially be applied to this compound, allowing for its coupling with alkenes to generate more complex structures containing the tetrahydropyran moiety.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic Acid | 4-(Arylmethyl)tetrahydro-2H-pyran |

| Sonogashira | Terminal Alkyne | 4-(Alkynylmethyl)tetrahydro-2H-pyran |

| Heck | Alkene | 4-(Alkenylmethyl)tetrahydro-2H-pyran |

Synthesis of Iodinated Organic Compounds

Beyond its role as a building block for introducing the tetrahydropyran ring, this compound can be used to synthesize other iodinated organic compounds. The iodide can be displaced by a variety of nucleophiles in SN2 reactions. For example, reaction with a cyanide source would yield 4-(cyanomethyl)tetrahydro-2H-pyran, which can be further elaborated. Similarly, reaction with an azide (B81097) source would give 4-(azidomethyl)tetrahydro-2H-pyran, a precursor to the corresponding amine.

The primary utility of this compound in this context is the introduction of the entire iodomethyl-tetrahydropyran functionality into a new molecule. For instance, the alkylation of phenols, amines, thiols, and other nucleophiles with this compound is a straightforward method to attach the tetrahydropyranmethyl group, resulting in a new, more complex iodinated (or subsequently de-iodinated) compound.

Precursor to Other Functional Groups

The iodomethyl group in this compound and its derivatives is readily converted into other functional groups through nucleophilic substitution reactions. This versatility makes it a valuable synthetic intermediate. A prominent example is the transformation of iodomethyl-substituted tetrahydropyranones into esters, which can then be further manipulated.

In the synthesis of key precursors for statins, a class of cholesterol-lowering drugs, the derivative (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(iodomethyl)tetrahydropyran-2-one is used. thieme-connect.comresearchgate.net This iodolactone is sensitive to basic conditions, which makes direct conversion to a hydroxymethyl group challenging, often leading to decomposition. thieme-connect.com However, the iodo group can be displaced by an oxygen nucleophile under milder conditions. For instance, reacting the iodolactone with acetate (B1210297) sources, such as silver acetate or cesium acetate, successfully converts the iodomethyl group into an acetoxymethyl group. thieme-connect.com This acetate ester then serves as a protected form of the alcohol, which can be cleaved later in the synthetic sequence using methods like homogeneous tin catalysis to yield the desired (hydroxymethyl)lactone. thieme-connect.comresearchgate.net

Direct oxidation of the iodomethyl group to an aldehyde has proven difficult, highlighting the importance of this two-step conversion via an acetate intermediate as a practical strategy for introducing an oxygenated functional group. thieme-connect.com

Table 1: Functional Group Transformation of an Iodomethyl-Tetrahydropyranone Derivative

| Starting Material | Reagent(s) | Product | Significance |

| (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(iodomethyl)tetrahydropyran-2-one | Silver acetate or Cesium acetate | (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(acetoxymethyl)tetrahydropyran-2-one | Conversion of iodomethyl to a protected hydroxyl group. thieme-connect.com |

| (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(acetoxymethyl)tetrahydropyran-2-one | Tin catalyst | (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(hydroxymethyl)tetrahydropyran-2-one | Deprotection to yield a key statin side-chain precursor. thieme-connect.comresearchgate.net |

Advanced Characterization and Spectroscopic Analysis of 4 Iodomethyl Tetrahydro 2h Pyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(iodomethyl)tetrahydro-2H-pyran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While specific spectral data for this compound is available from commercial suppliers, detailed analyses are often found in the supporting information of scientific publications.

The ¹H NMR spectrum of a tetrahydropyran (B127337) ring typically exhibits complex multiplets due to the conformational flexibility of the ring and the spin-spin coupling between the protons. For the closely related compound, 4-iodotetrahydro-2H-pyran, the proton signals are well-documented. researchgate.net In this compound, the presence of the iodomethyl group introduces additional signals and further influences the chemical shifts of the ring protons. The protons on the carbon bearing the iodomethyl group are expected to be deshielded and appear at a characteristic downfield shift. The protons of the -CH₂I group would appear as a doublet, coupled to the adjacent proton on the tetrahydropyran ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| H-2, H-6 (axial) | ~3.3 - 3.5 |

| H-2, H-6 (equatorial) | ~3.9 - 4.1 |

| H-3, H-5 (axial) | ~1.2 - 1.4 |

| H-3, H-5 (equatorial) | ~1.6 - 1.8 |

| H-4 | ~1.8 - 2.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon of the iodomethyl group is expected to have a significantly lower chemical shift compared to a hydroxymethyl or bromomethyl group due to the heavy atom effect of iodine. The carbons of the tetrahydropyran ring will also show distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | ~68 |

| C-3, C-5 | ~32 |

| C-4 | ~35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its C-H, C-O, and C-I bonds. The most prominent bands are expected in the C-H stretching region (2850-3000 cm⁻¹) and the C-O-C stretching region of the tetrahydropyran ring (around 1080-1150 cm⁻¹). utdallas.edulongdom.org The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not always be observed in a standard mid-IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (alkane) stretch | 2850 - 2960 | Strong |

| C-O-C (ether) stretch | 1080 - 1150 | Strong |

| CH₂ bend | 1440 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 226. The fragmentation pattern would likely involve the loss of an iodine atom (m/z 127) leading to a fragment at m/z 99, which corresponds to the tetrahydropyran-4-ylmethyl cation. Further fragmentation of the tetrahydropyran ring would also be observed. For instance, the mass spectrum of the related compound 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- shows characteristic fragmentation of the tetrahydropyran ring. nist.gov

X-ray Crystallography (for crystalline derivatives/complexes)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While there are no specific X-ray crystal structures reported for this compound itself, which is a liquid at room temperature, the structures of various crystalline derivatives containing the tetrahydropyran moiety have been determined. researchgate.netrsc.orgnih.govmdpi.commdpi.com These studies reveal the preferred chair conformation of the tetrahydropyran ring and provide precise bond lengths and angles, which can be used to model the structure of this compound and its derivatives. For example, the crystal structure of various substituted tetrahydropyran-4-ones has been analyzed in detail. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating enantiomers if the compound is chiral. For purity assessment, a reversed-phase HPLC method is typically employed, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The detector, commonly a UV detector, monitors the eluent for the presence of the compound and any impurities.

For the determination of enantiomeric excess in chiral derivatives, specialized chiral stationary phases are used. These columns are designed to interact differently with the two enantiomers, leading to their separation and allowing for their quantification.

Theoretical and Computational Studies of 4 Iodomethyl Tetrahydro 2h Pyran

Computational Chemistry Data Analysis

There are no specific computational chemistry data sets, such as those derived from Density Functional Theory (DFT) or other ab initio methods, available in the scientific literature for 4-(iodomethyl)tetrahydro-2H-pyran. Such analyses would typically provide insights into optimized molecular geometry, bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charges, frontier molecular orbital energies (HOMO-LUMO), and calculated vibrational frequencies. While computational studies have been performed on other substituted tetrahydropyrans, these findings cannot be directly extrapolated to the iodomethyl derivative due to the unique steric and electronic influence of the iodine atom.

Mechanistic Investigations through Computational Modeling

Similarly, there is no evidence of computational modeling being used to investigate the reaction mechanisms involving this compound. Mechanistic studies using computational tools are crucial for understanding reaction pathways, transition state energies, and the kinetics and thermodynamics of chemical processes. For a compound like this compound, such studies could elucidate the nature of its participation in nucleophilic substitution reactions at the iodomethyl group or other potential transformations. The absence of this research indicates a current void in the complete theoretical understanding of the reactivity of this compound.

Further research and dedicated computational studies are required to build a theoretical framework for understanding the properties and reactivity of this compound.

Future Directions and Emerging Research Areas

Stereoselective Synthesis of 4-(Iodomethyl)tetrahydro-2H-pyran Derivatives

The biological activity of tetrahydropyran-containing molecules is often highly dependent on their stereochemistry. Therefore, a primary focus of future research is the development of highly stereoselective methods to access chiral derivatives of this compound.

Recent advancements in asymmetric organocatalysis have provided powerful tools for the enantioselective synthesis of highly functionalized tetrahydropyrans. nih.govrsc.orgresearchgate.net For instance, organocatalytic Michael/Henry/ketalization cascade reactions have been developed to produce tetrahydropyrans with multiple contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.gov These methods often utilize bifunctional organocatalysts, such as those based on quinine (B1679958) or cinchonine (B1669041) squaramides, to control the stereochemical outcome of the reaction. nih.gov Future work in this area will likely focus on expanding the substrate scope of these reactions and developing new, more efficient organocatalysts.

Another promising approach involves the asymmetric desymmetrization of prochiral starting materials. For example, chiral Brønsted acids have been used to catalyze the desymmetrization of oxetanes to generate chiral tetrahydrothiophenes and tetrahydrothiopyrans with excellent enantioselectivity. nsf.gov Adapting such strategies to the synthesis of chiral this compound derivatives from readily available starting materials is a key area for future investigation. Furthermore, catalytic asymmetric allylation followed by a TMSOTf-promoted annulation has been shown to produce nonracemic cis-disubstituted pyrans. nih.gov

The table below summarizes some emerging stereoselective strategies applicable to the synthesis of tetrahydropyran (B127337) derivatives.

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Organocatalytic Cascade | Quinine-based squaramide | Forms multiple stereocenters with high diastereo- and enantioselectivity. nih.gov |

| Asymmetric Desymmetrization | Chiral Brønsted acid | Creates chiral centers from prochiral substrates with high enantioselectivity. nsf.gov |

| Catalytic Asymmetric Allylation | BITIP catalyst | Convergent synthesis of nonracemic pyrans. nih.gov |

| Prins Cyclization | Rhenium(VII) complex | Mild conditions, stereoselective formation of highly substituted tetrahydropyrans. organic-chemistry.org |

Novel Catalytic Systems for Reactions Involving this compound

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of reactions involving this compound. Transition metal catalysis, in particular, offers a wide range of possibilities for new transformations.

Palladium-catalyzed reactions have shown significant promise. For example, a palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org This method allows for the creation of challenging C-aryl-tetrahydropyran motifs. Future research will likely explore the use of other transition metals, such as gold, copper, and platinum, to catalyze new reactions of this compound. organic-chemistry.org Gold-catalyzed Meyer-Schuster rearrangement/hydration/oxa-Michael addition sequences have been used to create cis-2,6-disubstituted tetrahydropyrans stereoselectively. mdpi.com

Organocatalysis also continues to be a rapidly growing field with significant potential. rsc.orgresearchgate.net The development of new organocatalysts that can activate the C-I bond of this compound or facilitate novel cyclization reactions will be a key area of focus. For example, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations. organic-chemistry.org

Expansion of Synthetic Applications in Natural Product Synthesis

The tetrahydropyran ring is a common feature in a wide variety of natural products, many of which exhibit potent biological activities. researchgate.netrsc.orgholycross.edu These include marine natural products like neopeltolide, which has antiproliferative properties, and lasonolide A. nih.govnih.gov The development of synthetic routes to these complex molecules often relies on the efficient construction of the tetrahydropyran core.

Future research will focus on utilizing this compound and its derivatives as key building blocks in the total synthesis of increasingly complex natural products. The ability to introduce the iodomethyl group with high stereocontrol will be particularly valuable for the synthesis of specific stereoisomers of these natural products, which is often crucial for their biological function.

Strategies for constructing the tetrahydropyran ring in natural product synthesis are diverse and include:

Prins Cyclization: A powerful method for forming functionalized tetrahydropyrans. bohrium.comntu.edu.sg

Hetero-Diels-Alder Reactions: Used to construct functionalized tetrahydropyran rings. nih.govbohrium.com

Oxa-Michael Additions: An intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. holycross.edunih.gov

Ring-Closing Metathesis: A versatile method for forming cyclic structures. rsc.org

The development of new methods that incorporate this compound into these established strategies will expand the synthetic chemist's toolbox for accessing these important molecules.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. rasayanjournal.co.inresearchgate.net Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic methods. numberanalytics.comnih.govnumberanalytics.com

This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or polyethylene (B3416737) glycol (PEG). rsc.org An indium-mediated tandem allylation/Prins cyclization has been reported to produce cis-2,6-disubstituted tetrahydropyrans in aqueous media. tminehan.comnih.gov

Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. rasayanjournal.co.in

Renewable Starting Materials: Investigating the synthesis of this compound from biomass-derived feedstocks. rsc.org

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure, potentially utilizing microwave irradiation or sonication. rasayanjournal.co.in

An example of a greener approach is the use of an electrochemical "redox-relay" system to generate carbon-centered radicals from alkyl iodides under benign conditions, offering an alternative to traditional methods that use toxic tin reagents. nih.govrsc.org

Exploration of New Chemical Transformations of the Iodomethyl Group

The iodomethyl group in this compound is a versatile functional handle that can participate in a wide range of chemical transformations. cymitquimica.com While it is commonly used in nucleophilic substitution reactions, future research will explore novel ways to transform this group.

Emerging areas of interest include:

Radical Reactions: The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical. This radical can then participate in various C-C bond-forming reactions, such as Giese additions. nih.gov New radical allylation reactions of iodides have been developed using ethyl allyl sulfone. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions: The iodomethyl group can serve as a coupling partner in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Carbonylation Reactions: The insertion of carbon monoxide into the carbon-iodine bond can provide access to valuable carbonyl compounds. acs.org

Electrochemical Transformations: Electrochemical methods can be used to generate reactive intermediates from the iodomethyl group under mild and controlled conditions. nih.govrsc.org

The exploration of these new transformations will significantly expand the synthetic utility of this compound and open up new avenues for the synthesis of complex molecules.

Q & A

Q. What synthetic methodologies are commonly employed for 4-(iodomethyl)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of tetrahydro-2H-pyran derivatives with iodomethane under basic conditions (e.g., K₂CO₃ or NaH). Optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or THF improve iodide nucleophilicity.

- Temperature control : Reactions often proceed at 0–40°C to balance reactivity and side-product formation.

- Stoichiometry : Excess iodomethane (1.5–2.0 equivalents) ensures complete substitution. Chen et al. demonstrated analogous Brønsted acid-mediated alkenylation of dihydro-2H-pyrans, suggesting acid additives (e.g., TFA) may enhance selectivity in related systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- 1H NMR : The iodomethyl (–CH2I) group exhibits a triplet at δ ~3.4–3.6 ppm (J = 6–8 Hz) due to coupling with adjacent protons. Pyran ring protons (O–CH2–) appear as a multiplet at δ 3.8–4.0 ppm.

- 13C NMR : The CH2I carbon resonates at δ ~20–25 ppm, while the pyran oxygen-bearing carbons appear at δ 65–75 ppm.

- IR : C–I stretches occur near 500 cm⁻¹. Comparative studies with structurally similar compounds (e.g., 3e and 3f) validate these assignments .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and stability of this compound in diverse solvent environments?

- DFT Calculations : Use B3LYP/6-31G* to model solvent effects via polarizable continuum models (PCM). Analyze HOMO-LUMO gaps to predict electrophilic sites (e.g., the iodomethyl group).

- Molecular Dynamics (MD) : Simulate solvation shells in polar (water) vs. non-polar (hexane) solvents to assess conformational stability. Cross-validation with experimental kinetic data (e.g., reaction rates in varying solvents) ensures model accuracy.

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a synthetic intermediate?

- Multivariate Analysis : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity).

- Replication Under Standardized Conditions : Isolate variables (e.g., moisture levels) to identify reproducibility issues. Chen et al. highlighted Brønsted acids as critical for selectivity in analogous alkenylation reactions, suggesting acid additives may reconcile divergent results .

Q. How can regioselectivity be controlled in reactions involving this compound as an electrophile?

- Steric Effects : Bulky bases (e.g., LDA) direct nucleophilic attack to less hindered sites.

- Electronic Effects : Electron-withdrawing groups on the pyran ring enhance electrophilicity at specific positions.

- Solvent Modulation : Polar solvents stabilize charged intermediates, favoring SN1 pathways.

Methodological Recommendations

Purification Techniques for High-Yield Isolation

- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution: 5% → 20% ethyl acetate).

- Recrystallization : Employ diethyl ether/hexane (1:3) at low temperatures (−20°C) to obtain crystalline product.

Kinetic Analysis of Substitution Mechanisms

- Pseudo-First-Order Kinetics : Monitor reaction rates under excess nucleophile conditions to distinguish SN1 vs. SN2 pathways.

- Isotopic Labeling : Deuterated substrates (e.g., CD2I) quantify primary vs. secondary kinetic isotope effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。